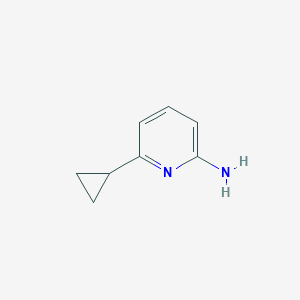

6-Cyclopropylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZJCZQDJRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671694 | |

| Record name | 6-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857292-66-1 | |

| Record name | 6-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-cyclopropylpyridin-2-amine, a valuable building block in medicinal chemistry. The document outlines a robust and efficient synthetic strategy centered around a key Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate the practical application of this synthesis in a research and development setting. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles and strategic decisions involved in the synthesis of this important molecule.

Introduction: The Significance of the 2-Amino-6-cyclopropylpyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a cyclopropyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules. The cyclopropyl ring, with its unique conformational rigidity and electronic character, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity. Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutics across various disease areas. This guide focuses on a reliable and scalable synthetic route to access this key intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points towards a disconnection at the C6-cyclopropyl bond. This suggests a cross-coupling strategy as the most direct and versatile approach. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids and their derivatives. The key disconnection is illustrated below:

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two key building blocks: 2-amino-6-chloropyridine and a suitable cyclopropylboron reagent (e.g., cyclopropylboronic acid or potassium cyclopropyltrifluoroborate). The overall synthetic strategy, therefore, involves the synthesis of the 2-amino-6-chloropyridine intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Key Intermediate: 2-Amino-6-chloropyridine

There are two primary, well-established routes for the synthesis of 2-amino-6-chloropyridine, each with its own advantages and considerations.

Route A: Reduction of 2-Chloro-6-nitropyridine

This is a common and often high-yielding method. The nitro group of 2-chloro-6-nitropyridine is selectively reduced to an amine.

Caption: Synthesis of 2-amino-6-chloropyridine via reduction.

Experimental Protocol (Illustrative):

-

To a solution of 2-chloro-6-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), add a reducing agent. Common choices include sodium borohydride (NaBH4) in the presence of a palladium catalyst (e.g., 10% Pd/C) or catalytic hydrogenation with H2 gas and a palladium catalyst.

-

The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration (if applicable), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2-amino-6-chloropyridine.

Causality and Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride in the presence of a catalyst offers a milder and often more selective reduction compared to harsher reagents. Catalytic hydrogenation is also a clean and efficient method, often providing high yields of the desired product.

-

Solvent System: Protic solvents like ethanol or methanol are commonly used as they are good solvents for the starting material and are compatible with the reducing agents. The addition of water can sometimes improve the solubility of certain reagents and facilitate the reaction.

Route B: Amination of 2,6-Dichloropyridine

This route involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,6-dichloropyridine with an amine source.

Caption: Synthesis of 2-amino-6-chloropyridine via amination.

Experimental Protocol (Illustrative):

-

A solution of 2,6-dichloropyridine (1.0 eq) in a suitable solvent (e.g., a high-boiling alcohol like n-butanol) is treated with an excess of an ammonia source, such as aqueous ammonia (NH4OH) or ammonia gas.

-

The reaction is typically heated in a sealed vessel to high temperatures (e.g., 150-200 °C) for several hours. The progress of the reaction is monitored by TLC or GC-MS.

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Causality and Experimental Choices:

-

Reaction Conditions: The use of high temperatures and a sealed vessel is necessary to overcome the relatively low reactivity of the dichloropyridine towards nucleophilic substitution.

-

Selectivity: The reaction is generally selective for mono-amination. The introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, thus minimizing the formation of the diamino-substituted byproduct.[1]

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The final and key step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-chloropyridine with a cyclopropylboron reagent.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Proposed):

-

To a reaction vessel, add 2-amino-6-chloropyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2-3 eq).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water), is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality and Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the success of the Suzuki coupling. For heteroaryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)2 can be highly effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is also a commonly used and effective catalyst.

-

Base: The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are frequently used.

-

Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation by air. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of chromatographic and spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 857292-66-1 |

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| Appearance | Expected to be a solid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically between 0.5-1.5 ppm), the aromatic protons on the pyridine ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the cyclopropyl and pyridine ring carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route to this compound, a key building block for drug discovery. The strategy relies on the synthesis of 2-amino-6-chloropyridine, followed by a robust Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively implement and adapt this synthesis for their specific needs. The provided protocols and mechanistic insights aim to empower scientists in the efficient and successful preparation of this valuable compound.

References

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. Available at: [Link]

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. Available at: [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. Available at: [Link]

-

Synthesis of 2-amino-6-chloropyridine - Semantic Scholar. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Cyclopropylpyridin-2-amine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, certain structural motifs emerge as "privileged scaffolds"—frameworks that are consistently found in biologically active compounds. 6-Cyclopropylpyridin-2-amine represents a confluence of two such valuable components: the 2-aminopyridine core and the cyclopropyl group.

The 2-aminopyridine moiety is a cornerstone in drug discovery, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its hydrogen bonding capabilities and rigid aromatic structure are crucial for molecular recognition at biological targets.[2] When combined with a cyclopropyl group, a unique set of physicochemical properties arises. The cyclopropyl ring, a small, strained carbocycle, is not merely a passive linker; it actively modulates a molecule's electronic character, conformation, and metabolic stability.[3][4] Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding potency, while its inherent resistance to oxidative metabolism often improves a drug's in vivo half-life.[5]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and the strategic rationale for its application in medicinal chemistry, supported by field-proven insights and established chemical principles.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical identity is critical for its application in synthesis and drug design. The key properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, estimations can be made based on structurally similar compounds like 2-amino-6-methylpyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 857292-66-1 | [6] |

| Molecular Formula | C₈H₁₀N₂ | [6] |

| Molecular Weight | 134.18 g/mol | [6] |

| Appearance | Light yellow to orange/brown crystalline solid | Vendor Data |

| Melting Point | Not reported (Est. > 40-50 °C) | N/A |

| Boiling Point | Not reported (Est. > 220-240 °C) | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, CH₂Cl₂), with limited solubility in water. | General chemical principles |

Part 2: Synthesis and Manufacturing Logic

The synthesis of 2-aminopyridines can be approached through various classical and modern methods.[7][8] For this compound, a highly logical and industrially scalable approach involves a multi-step sequence starting from a readily available pyridine derivative, such as 2,6-dichloropyridine. This strategy prioritizes regiochemical control and leverages well-established, high-yielding transformations.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two key transformations:

-

Selective Introduction of the Cyclopropyl Group: A cross-coupling reaction is the method of choice for installing the cyclopropyl moiety onto the pyridine ring with high selectivity.

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the amino group by displacing the remaining chloro substituent.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 2-Chloro-6-cyclopropylpyridine via Suzuki-Miyaura Coupling

-

Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, high yields, and the commercial availability of both the pyridine precursor and the boronic acid. The palladium catalyst, specifically one with bulky phosphine ligands like dppf, is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination) efficiently.

-

Methodology:

-

To a degassed solution of 2,6-dichloropyridine (1.0 eq)[9] in a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added cyclopropylboronic acid (1.1 eq) and a base such as potassium carbonate (3.0 eq).

-

The palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), is added, and the reaction vessel is sealed and purged with an inert gas (e.g., Argon).

-

The mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel) to yield 2-chloro-6-cyclopropylpyridine.

-

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

-

Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack.[10] While direct amination with ammonia requires harsh conditions (high temperature and pressure), copper-catalyzed variants can facilitate the reaction under milder conditions. The chlorine atom is a competent leaving group for this SNAr reaction.[11]

-

Methodology:

-

The intermediate, 2-chloro-6-cyclopropylpyridine (1.0 eq), is placed in a high-pressure reaction vessel.

-

An aqueous solution of ammonia (e.g., 28-30%, excess) is added. A copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) can be added to improve reaction efficiency and lower the required temperature.

-

The vessel is sealed and heated to 150-200 °C for 24-48 hours.

-

After cooling, the reaction mixture is basified with NaOH solution and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude material is purified via column chromatography or recrystallization to afford this compound as a solid.

-

Part 3: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals / Features |

| ¹H NMR | Pyridine Ring Protons (3H): 1 triplet (~7.3-7.5 ppm, H4), 2 doublets (~6.3-6.6 ppm, H3 & H5). The coupling constants (J-values) would confirm the ortho, meta, and para relationships. NH₂ Protons (2H): A broad singlet (~4.5-5.5 ppm), which is exchangeable with D₂O. Cyclopropyl Protons (5H): 1 multiplet (~1.6-1.8 ppm, methine CH), 2 multiplets (~0.8-1.0 ppm and ~0.5-0.7 ppm, methylene CH₂). |

| ¹³C NMR | Pyridine Ring Carbons (5C): Signals in the aromatic region (~105-160 ppm). C2 and C6 (bearing substituents) will be the most downfield. Cyclopropyl Carbons (3C): Signals in the aliphatic region (~5-20 ppm). |

| FT-IR | N-H Stretching: Two characteristic bands for the primary amine in the 3300-3500 cm⁻¹ region (asymmetric and symmetric). C=C/C=N Stretching: Aromatic ring vibrations in the 1400-1650 cm⁻¹ region. C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic and cyclopropyl) and just below 3000 cm⁻¹ (cyclopropyl). |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 134. Fragmentation: Loss of H, NH₂, or cyclopropyl fragments would be expected, leading to characteristic daughter ions. |

Note: Chemical shifts (ppm) are referenced to TMS. These are predictions and actual experimental values may vary based on solvent and other conditions.

Part 4: Chemical Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic primary amine and the pyridine ring system. This dual functionality makes it an excellent scaffold for building more complex molecular architectures.

Caption: Key Reaction Pathways for this compound.

-

Reactions at the Amino Group (Nucleophilicity):

-

Acylation/Sulfonylation: The primary amine readily reacts with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides or sulfonamides. This is a common strategy for introducing diverse side chains in drug discovery.

-

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amino group, though selectivity can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Condensation and Cyclization: As a bifunctional nucleophile, it can undergo condensation reactions with 1,3-dicarbonyl compounds or α-haloketones to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are themselves important pharmacophores.

-

-

Reactions involving the Pyridine Ring:

-

Basicity: The pyridine nitrogen is basic (pKa of 2-aminopyridine is ~6.86) and can be protonated to form pyridinium salts.

-

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating, ortho-para directing group. Therefore, electrophilic substitution (e.g., halogenation, nitration) is directed to the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance from the cyclopropyl group.

-

Part 5: Applications and Structure-Activity Relationship (SAR) Insights

The primary application of this compound is as a key intermediate or building block in the synthesis of high-value compounds, particularly for the pharmaceutical industry.

The Role of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropyl ring is a deliberate strategy in medicinal chemistry to confer several advantages:[15][16]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase the half-life of a drug.

-

Potency and Selectivity: The rigid, three-dimensional nature of the ring restricts the conformational flexibility of the molecule. This entropic advantage can lead to a more favorable binding to a target protein, enhancing potency and selectivity.[4]

-

Physicochemical Properties: The cyclopropyl group increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates. It can also modulate lipophilicity and aqueous solubility.[3]

-

Bioisosterism: It can act as a rigid bioisostere for other groups, such as a vinyl group or a gem-dimethyl group, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.[16]

Structure-Activity Relationship (SAR) Considerations

For a hypothetical drug candidate containing the this compound scaffold:

-

The 2-amino group is a critical hydrogen bond donor and can also serve as an attachment point for side chains designed to interact with specific pockets of a target receptor.

-

The pyridine nitrogen acts as a hydrogen bond acceptor, which is often crucial for anchoring the molecule in a binding site.

-

The cyclopropyl group at C6 can provide beneficial van der Waals interactions within a hydrophobic pocket of the target. Its rigid orientation can be key to achieving high affinity. Furthermore, its position can block a potential site of metabolism on the pyridine ring.

Conclusion

This compound is a strategically important molecule that combines the proven utility of the 2-aminopyridine scaffold with the advantageous physicochemical properties of the cyclopropyl group. Its synthesis is achievable through robust and scalable chemical transformations, and its reactivity profile allows for extensive derivatization. For researchers in drug discovery, this compound represents a high-value building block for creating novel therapeutics with potentially enhanced potency, selectivity, and metabolic stability. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation medicines.

References

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][3]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][5]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][15]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link][16]

-

Wikipedia contributors. (n.d.). 2-Aminopyridine. Wikipedia. [Link][17]

-

Dodge, J. A. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link][7]

-

Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link][2]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382. [Link][1]

-

Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link][8]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 857292-66-1. [Link][6]

-

OC hem library. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link][10]

-

Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. ResearchGate. [Link][12]

-

Wikipedia contributors. (n.d.). 2,6-Dichloropyridine. Wikipedia. [Link][9]

-

NIST. (n.d.). 2-Pyridinamine, 6-methyl-. NIST WebBook. [Link][14]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link][11]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. nbinno.com [nbinno.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. This compound | CAS 857292-66-1 [matrix-fine-chemicals.com]

- 7. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 8. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 6-Cyclopropylpyridin-2-amine (CAS No. 857292-66-1) for Advanced Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of 6-cyclopropylpyridin-2-amine, a heterocyclic amine of significant interest in modern medicinal chemistry. We will cover its fundamental chemical identity, including its definitive CAS number, detailed physicochemical properties, and a validated synthesis protocol with mechanistic rationales. The guide further elucidates the compound's strategic importance in drug discovery, focusing on its role as a versatile building block and its application in developing novel therapeutics. Core sections include detailed methodologies for synthesis, comprehensive spectroscopic analysis for structural verification, and critical safety protocols for laboratory handling. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a thorough understanding of this key chemical entity.

Core Compound Identification and Properties

The foundational step in any rigorous scientific endeavor is the unambiguous identification of the chemical substance. This compound is definitively registered under CAS (Chemical Abstracts Service) Number 857292-66-1 .[1][2] This unique identifier ensures global consistency in its reference across all scientific literature, patents, and regulatory documents.

Physicochemical Data Summary

The key molecular and physical properties of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 857292-66-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.182 g/mol | [1] |

| SMILES | Nc1cccc(n1)C1CC1 | [1] |

| InChIKey | LIZZJCZQDJRGQO-UHFFFAOYSA-N | [1] |

| Appearance | White to light brown crystalline solid (Typical) | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted 2-aminopyridines is a cornerstone of heterocyclic chemistry. While multiple routes can be envisioned, a common and effective strategy involves the nucleophilic substitution of a leaving group at the C2 position of the pyridine ring. The following protocol is a robust, field-proven methodology adapted from established principles of pyridine chemistry.[4]

Conceptual Synthesis Workflow

The synthesis can be logically divided into two primary stages: the introduction of the cyclopropyl moiety onto the pyridine scaffold, followed by the installation of the amine group. A common precursor is a di-substituted pyridine, such as 2,6-dichloropyridine.

Caption: A logical workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 2-chloro-6-cyclopropylpyridine.

Materials:

-

2-Chloro-6-cyclopropylpyridine

-

Aqueous Ammonia (28-30%)

-

Copper(I) oxide (Cu₂O) (Catalyst)

-

1,4-Dioxane (Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-6-cyclopropylpyridine (1 equivalent), copper(I) oxide (0.1 equivalents), and 1,4-dioxane.

-

Expert Insight: The use of a copper catalyst is a well-established method for facilitating nucleophilic substitution of aryl halides with amines, often under milder conditions than uncatalyzed reactions.[4]

-

-

Addition of Amine: Add aqueous ammonia (10-20 equivalents) to the vessel.

-

Causality: A large excess of the ammonia source is required to drive the reaction equilibrium towards the product and to compensate for its volatility under heating.

-

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-150°C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the expected conditions.

-

Trustworthiness: The reaction progress must be monitored by a validated analytical method, such as TLC or LC-MS, to determine the point of completion and minimize byproduct formation.

-

-

Work-up and Extraction: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Expert Insight: The aqueous washes are crucial for removing inorganic salts, the copper catalyst, and any remaining ammonia, ensuring a cleaner crude product.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[5] The addition of a cyclopropyl group imparts several advantageous properties, making this compound a highly valuable building block.

Key Advantages of the Cyclopropyl Moiety:

-

Metabolic Stability: The strained cyclopropane ring is generally more resistant to metabolic oxidation compared to linear alkyl chains.

-

Conformational Rigidity: It introduces a degree of rigidity, which can lock the molecule into a bioactive conformation, thereby improving binding affinity and selectivity for its target.

-

Improved Physicochemical Properties: It can favorably modulate properties such as lipophilicity (LogP) and aqueous solubility.[6]

Case Study: A Building Block for Receptor Antagonists

Derivatives of cyclopropyl-substituted pyridines have been successfully developed as potent antagonists for various receptors. For instance, related structures have been investigated as corticotropin-releasing factor-1 (CRF₁) receptor antagonists, which are explored for the treatment of anxiety and depression.[7] An antagonist based on this core structure would function by blocking the binding of the natural ligand (CRF) to its receptor, thereby inhibiting the downstream signaling cascade that leads to a physiological stress response.

Caption: Mechanism of action for a receptor antagonist derived from the core scaffold.

Physicochemical and Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

| Method | Expected Characteristics for this compound |

| ¹H NMR | Aromatic Protons: Signals in the aromatic region (~6.0-8.0 ppm) corresponding to the three protons on the pyridine ring.Amine Protons: A broad singlet corresponding to the -NH₂ group (~4.5-5.5 ppm), which can exchange with D₂O.Cyclopropyl Protons: A multiplet in the upfield region (~0.5-2.0 ppm) for the methine and methylene protons of the cyclopropyl ring. |

| ¹³C NMR | Signals corresponding to the 8 distinct carbon atoms, including aromatic carbons, and the characteristic upfield signals for the cyclopropyl carbons. |

| FTIR | N-H Stretching: Characteristic symmetric and asymmetric stretches for the primary amine group in the 3300-3500 cm⁻¹ region.[5]C-N Stretching: A strong absorption band in the 1260-1330 cm⁻¹ region.[5]Aromatic C=C/C=N Stretching: Bands in the 1400-1650 cm⁻¹ region. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (134.18 g/mol ) and predictable fragmentation patterns. |

Safety and Handling Protocols

As with all amine-containing compounds, appropriate safety measures must be strictly followed. This information is synthesized from safety data sheets (SDS) of structurally related aminopyridines.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Conclusion

This compound (CAS No. 857292-66-1) is a chemical intermediate with significant and growing importance in the field of drug discovery. Its unique combination of a proven pharmacophore (2-aminopyridine) and a desirable modulator group (cyclopropyl) makes it an attractive starting point for the synthesis of novel, high-value therapeutic candidates. The protocols and data presented in this guide provide a comprehensive foundation for researchers to safely handle, synthesize, and strategically utilize this compound in their research and development programs.

References

-

Matrix Fine Chemicals. This compound | CAS 857292-66-1. [Link]

-

PubChem. 2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. [Link]

-

PubChem. 6-(1-Cyclopropylethoxy)pyridin-2-amine. [Link]

-

Datapdf.com. The Synthesis and Spectrum of 2-Cyclopropylpyridine. [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation. [Link]

-

ResearchGate. Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. [Link]

-

National Institutes of Health (NIH). 6-Methylpyridin-2-amine. [Link]

-

ResearchGate. 6-Methylpyridin-2-amine. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

ResearchGate. Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

PubChem. 2-Aminopyridine. [Link]

Sources

- 1. This compound | CAS 857292-66-1 [matrix-fine-chemicals.com]

- 2. parchem.com [parchem.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel 2-Aminopyridine-Based Inhibitors

A Case Study Approach with "CPA-6" (6-cyclopropylpyridin-2-amine)

Introduction: The Critical Path of Mechanism of Action Elucidation

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule represents the dawn of a complex, yet crucial, journey. The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, frequently serving as the core of potent and selective enzyme inhibitors. For the purpose of this guide, we will consider a hypothetical compound, "CPA-6" (representing this compound), a novel 2-aminopyridine derivative that has demonstrated significant anti-proliferative effects in a cancer cell line screen. However, its molecular mechanism of action (MoA) remains unknown.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for dissecting the MoA of a novel inhibitor like CPA-6. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of biochemical, cellular, and proteomic approaches to build a robust and validated model of the drug's action. The ultimate goal is to understand not only what the compound targets, but also how it modulates cellular signaling to achieve its biological effect.

Phase 1: From Phenotypic Hit to Putative Target

The initial observation of a desired phenotype—in this case, anti-proliferative activity—is the starting point. The primary challenge is to bridge this cellular effect to a specific molecular interaction. This process, often termed target deconvolution, can be approached through several complementary strategies.

Target Agnostic Approaches

When the target of a compound is entirely unknown, unbiased methods are employed to generate initial hypotheses:

-

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry involve immobilizing CPA-6 on a solid support to "pull down" its binding partners from cell lysates. The identified proteins are then analyzed by mass spectrometry.

-

Genetic Screens: CRISPR-based screens (either knockout or activation) can identify genes that, when perturbed, either sensitize or confer resistance to CPA-6 treatment. Genes that show a strong interaction are high-priority candidates for being the drug's target or part of its signaling pathway.

Hypothesis-Driven Screening: The Kinase Hypothesis

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a pragmatic and often fruitful approach is to screen the compound against a panel of protein kinases. Kinases are critical regulators of nearly all cellular processes, making them a major class of drug targets.[1]

A primary screen would involve testing CPA-6 at a single concentration (e.g., 1-10 µM) against a diversity panel of kinases. Hits from this initial screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

Phase 2: Deep Dive into the Molecular Mechanism of Inhibition

Once a primary target or a small set of putative targets has been identified (for our case study, let's assume CPA-6 potently inhibits a specific protein kinase, "Kinase X"), the next phase is to meticulously characterize the biochemical and cellular nature of this interaction.

In Vitro Biochemical Assays: Quantifying Inhibition

A variety of robust in vitro assay formats are available to study enzyme kinetics and inhibition, each with its own advantages. The choice of assay often depends on the specific target, throughput requirements, and available reagents.[2]

| Assay Type | Principle | Advantages | Disadvantages |

| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo®) via a luciferase-based reaction.[3] | High sensitivity, broad applicability to any ATP-dependent enzyme. | Indirect measurement; can be susceptible to interference from compounds affecting luciferase. |

| TR-FRET | Measures the transfer of energy between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a phosphorylated substrate).[2][4] | Homogeneous (no-wash) format, ratiometric detection reduces artifacts, high throughput. | Requires specific antibodies and labeled substrates. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the enzyme's active site by the inhibitor. | Homogeneous format, suitable for real-time binding kinetics.[2] | Requires a suitable fluorescent tracer. |

| Radiometric Assays | Directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) into the substrate.[5] | Considered the "gold standard" for sensitivity and directness of measurement. | Requires handling of radioactive materials, lower throughput. |

Determining the Mode of Inhibition and Inhibitor Constant (Kᵢ)

The IC50 value is highly dependent on the experimental conditions, particularly the substrate concentration. To gain a deeper understanding of the inhibitory mechanism and to obtain a more standardized measure of potency, it is essential to determine the inhibitor constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

This is achieved by performing dose-response curves for CPA-6 at several different concentrations of the enzyme's substrate (for Kinase X, this would be ATP).

-

ATP-Competitive: If CPA-6 binds to the same site as ATP, the IC50 value will increase as the ATP concentration increases.

-

Non-competitive: If CPA-6 binds to an allosteric site and inhibits the enzyme regardless of whether ATP is bound, the IC50 value will be independent of the ATP concentration.

-

Uncompetitive: If CPA-6 binds only to the enzyme-substrate complex, the IC50 will decrease as the ATP concentration increases.

The Kᵢ value can then be calculated from these data using equations such as the Cheng-Prusoff equation, providing a true measure of the inhibitor's affinity for the enzyme.[5]

Target Engagement in the Cellular Milieu

Confirming that CPA-6 binds to Kinase X in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By treating cells with CPA-6, heating the cell lysate to various temperatures, and then quantifying the amount of soluble Kinase X remaining via Western blot, one can demonstrate direct target engagement in a physiological context.

Mapping the Downstream Signaling Pathway

Inhibiting a kinase should lead to predictable changes in the phosphorylation status of its downstream substrates.

Caption: Hypothetical signaling pathway inhibited by CPA-6.

-

Western Blotting: This is the workhorse technique for analyzing signaling pathways. Cells are treated with CPA-6, and lysates are probed with antibodies specific for the phosphorylated forms of suspected downstream substrates of Kinase X. A decrease in the phosphorylation signal upon CPA-6 treatment provides strong evidence for on-target activity.

-

Reporter Gene Assays: If the signaling pathway culminates in the activation of a specific transcription factor, a reporter gene assay can be used.[1] In this setup, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the transcription factor of interest. Inhibition of the pathway by CPA-6 will result in a quantifiable decrease in the reporter signal.

Phase 3: Defining Selectivity and Off-Target Profile

A potent inhibitor is of little therapeutic value if it is not selective. The promiscuous inhibition of multiple kinases can lead to unforeseen toxicities. Therefore, a comprehensive assessment of the selectivity of CPA-6 is paramount.

-

Kinome Scanning: This involves profiling the inhibitor against a large panel of hundreds of human kinases (the "kinome"). The results are often visualized as a dendrogram, providing a clear picture of the compound's selectivity profile and identifying any potential off-target kinase interactions.

-

Broad Target Profiling: In addition to kinases, it is also important to screen the compound against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes, to ensure a clean safety profile.

Detailed Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay

-

Reagent Preparation: Prepare assay buffer, recombinant Kinase X, biotinylated substrate peptide, and a terbium-labeled anti-phospho-substrate antibody.

-

Compound Plating: Serially dilute CPA-6 in DMSO and dispense into a 384-well assay plate.

-

Kinase Reaction: Add Kinase X and the substrate peptide to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection mix containing the terbium-labeled antibody and streptavidin-labeled acceptor fluorophore. Incubate to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths. Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50.[4]

Caption: Experimental workflow for a TR-FRET kinase assay.

Protocol 2: Western Blot for Phospho-Substrate Analysis

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of CPA-6 for the desired time. Include appropriate positive and negative controls.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated form of the substrate of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.

Conclusion: Synthesizing a Coherent MoA Narrative

Elucidating the mechanism of action of a novel inhibitor like CPA-6 is a multi-faceted endeavor that requires a logical and iterative progression of experiments. By integrating in vitro biochemical assays to define potency and mode of inhibition, cell-based assays to confirm target engagement and map downstream signaling, and comprehensive profiling to assess selectivity, a robust and validated MoA model can be constructed. This detailed understanding is not merely an academic exercise; it is the fundamental scientific bedrock upon which successful drug development programs are built, enabling rational optimization, predicting potential toxicities, and ultimately guiding the translation of a promising molecule from the laboratory to the clinic.

References

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 6-cyclopropylpyridin-2-amine: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 6-cyclopropylpyridin-2-amine (CAS 857292-66-1).[1] As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for heterocyclic amines. Each section includes detailed experimental protocols, predicted data tables based on established principles, and workflow diagrams to ensure methodological integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, NMR confirms the connectivity of the pyridine ring, the primary amine, and the cyclopropyl substituent.

Expertise & Experience: Causality Behind Experimental Choices

The selection of an appropriate deuterated solvent is critical for high-quality NMR data. While chloroform-d (CDCl₃) is a common choice, its slightly acidic nature can sometimes lead to peak broadening for the amine (NH₂) protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, as its hydrogen-bond accepting nature slows the exchange rate of the labile amine protons, resulting in sharper, more easily identifiable signals.[2] Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak, which falls outside the typical spectral region for most organic compounds.[3]

Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted chemical shifts are based on established substituent effects on pyridine rings and the known spectral characteristics of cyclopropyl groups.[3][4][5] The electron-donating amine group at the C2 position and the cyclopropyl group at the C6 position significantly influence the electronic environment of the pyridine ring protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t | 1H | H-4 | Expected to be a triplet due to coupling with H-3 and H-5. Located in the typical aromatic region for pyridines.[4][5] |

| ~6.25 | d | 1H | H-3 | Shifted upfield due to the strong electron-donating effect of the adjacent NH₂ group. Expected to be a doublet from coupling to H-4. |

| ~6.45 | d | 1H | H-5 | Shifted upfield relative to H-4 due to proximity to the C6-cyclopropyl group. Expected to be a doublet from coupling to H-4. |

| ~5.80 | s (broad) | 2H | NH₂ | A broad singlet characteristic of primary amine protons.[6][7] Its position is concentration-dependent. |

| ~1.85 | m | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group, coupled to four adjacent methylene protons. |

| ~0.85 | m | 2H | Cyclopropyl CH₂ | Methylene protons of the cyclopropyl group diastereotopic to the other CH₂ protons. |

| ~0.60 | m | 2H | Cyclopropyl CH₂ | Methylene protons of the cyclopropyl group, significantly shielded by the ring current.[8] |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.5 | C-2 | Carbon bearing the amino group, significantly deshielded. |

| ~159.0 | C-6 | Carbon bearing the cyclopropyl group, also highly deshielded. |

| ~138.0 | C-4 | Aromatic CH carbon, typical chemical shift for a substituted pyridine.[9] |

| ~104.0 | C-3 | Shielded due to the strong electron-donating effect of the adjacent C2-NH₂ group. |

| ~108.0 | C-5 | Shielded relative to C-4. |

| ~15.0 | Cyclopropyl CH | The methine carbon of the cyclopropyl group. |

| ~9.0 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl group are characteristically found at a very high field (upfield).[3] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS using a calibrated pipette.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 512-1024 scans) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm.

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key diagnostic signals will be from the N-H stretches of the primary amine, the C=C and C=N vibrations of the pyridine ring, and the C-N stretching.

Principles and Diagnostic Utility

Primary amines are characterized by a distinctive pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[10][11][12] The aromatic pyridine ring will exhibit C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ fingerprint region. A strong C-N stretching band for aromatic amines is also expected around 1335-1250 cm⁻¹.[11]

Predicted IR Spectroscopic Data

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3450 - 3400 | Medium | Asymmetric N-H Stretch (Primary Amine)[10][11] |

| 3350 - 3300 | Medium | Symmetric N-H Stretch (Primary Amine)[10][11] |

| 3100 - 3000 | Medium-Weak | Aromatic & Cyclopropyl C-H Stretch |

| 1640 - 1580 | Strong | N-H Bending (Scissoring)[6][12] |

| 1590 - 1450 | Strong-Medium | Aromatic C=C and C=N Ring Stretching |

| 1330 - 1250 | Strong | Aromatic C-N Stretch[11] |

| 900 - 650 | Broad, Strong | N-H Wag (out-of-plane bend)[11] |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization: IR Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Ionization, Fragmentation Principles, and the Nitrogen Rule

For this compound (C₈H₁₀N₂), the molecular formula contains an even number of nitrogen atoms. According to the Nitrogen Rule , this predicts that the molecular ion (M⁺˙) will have an even nominal mass.[7] The calculated molecular weight is 134.18 g/mol .[1]

Upon Electron Ionization (EI), the molecular ion will be formed, followed by fragmentation. The fragmentation of pyridine derivatives is well-documented and often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[13][14] The cyclopropyl group can also undergo characteristic fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization)

Table 4: Predicted Major EI-MS Fragments

| m/z (mass-to-charge) | Proposed Fragment | Rationale |

| 134 | [C₈H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙). Should be a prominent peak. |

| 133 | [M - H]⁺ | Loss of a hydrogen radical, often from the amine or cyclopropyl group. |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical, likely from rearrangement and fragmentation of the cyclopropyl ring. |

| 107 | [M - HCN]⁺˙ | Characteristic loss of hydrogen cyanide from the pyridine ring.[13] |

| 93 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds, though may be less prominent here.[15] |

Experimental Protocol: MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC Method Development:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

-

MS Method Development:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to ~230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

-

Acquisition: Inject 1 µL of the sample solution into the GC-MS system and begin the run.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from this peak. Identify the molecular ion and analyze the fragmentation pattern, comparing it to predicted pathways.

Visualization: MS Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive spectroscopic fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the molecular skeleton. IR spectroscopy validates the presence of the primary amine and aromatic pyridine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data essential for the rigorous scientific standards of chemical research and drug development.

References

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

Rasala, D. (1993). Full-text of ¹H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc. Available at: [Link]

-

SpectraBase. (n.d.). ¹³C NMR of 1-(4'-Methylphenyl)-cyclopropylamine. Wiley-VCH. Available at: [Link]

-

Klarenaar, B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

NIH. (n.d.). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands. PubMed Central. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. Available at: [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 857292-66-1. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine - NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

-

MDPI. (2010). MAVEN2: An Updated Open-Source Mass Spectrometry Exploration Platform. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

Sources

- 1. This compound | CAS 857292-66-1 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Determining the Solubility of 6-Cyclopropylpyridin-2-amine for Pharmaceutical Applications

Abstract

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable therapeutic product.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering a compound's efficacy and posing significant challenges for formulation development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 6-cyclopropylpyridin-2-amine, a novel small molecule of interest. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, predictive approaches, and detailed experimental protocols necessary to thoroughly characterize its solubility profile. The methodologies described herein are grounded in established pharmaceutical science and regulatory expectations, ensuring a robust and reliable assessment.[5][6]

Introduction: The Central Role of Solubility in Drug Development

The path to a successful drug is paved with critical data points, and among the most fundamental is solubility. It dictates how a drug dissolves in a solvent to form a homogenous solution and is a key determinant of its absorption and bioavailability.[1] For orally administered drugs, in particular, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making this a primary hurdle for formulation scientists.[2][3]

Early and accurate assessment of a compound's solubility profile is paramount. It allows for:

-

Informed Candidate Selection: Identifying and deprioritizing compounds with solubility issues early saves significant time and resources.[7]

-

Rational Formulation Design: Understanding solubility in various solvents and pH conditions guides the selection of appropriate excipients and delivery technologies.[8]

-

Prediction of In Vivo Performance: Solubility data, combined with permeability, forms the basis of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo behavior.[6][7]

This guide will focus on this compound, providing the scientific rationale and practical steps to build a comprehensive solubility profile.

Physicochemical Characterization of this compound

A molecule's structure dictates its properties. Understanding the key features of this compound allows us to anticipate its solubility behavior.

-

Structure: C₈H₁₀N₂

-

Key Functional Groups:

-

2-aminopyridine moiety: This group is basic, with the pyridine ring nitrogen and the exocyclic amine group capable of being protonated. The pKa of 2-aminopyridine is approximately 6.86, indicating it will be partially protonated in acidic to neutral environments.[9][10][11] This suggests that the solubility of this compound will be pH-dependent.

-

Cyclopropyl group: This is a non-polar, lipophilic group that will contribute to the molecule's overall hydrophobicity and likely decrease its aqueous solubility.

-

The interplay between the basic, polar aminopyridine head and the non-polar cyclopropyl tail will define its solubility across different media.

Predictive Approaches to Solubility Assessment

Before embarking on extensive laboratory work, computational models can provide valuable initial estimates of solubility. These in silico tools use a compound's structure to predict its properties.[12]

Data-driven approaches, such as deep learning and machine learning algorithms, have shown increasing accuracy in predicting aqueous solubility.[13][14] These models are often trained on large, curated datasets of known molecules and can provide rapid insights to guide experimental design.[14][15] While these predictions are useful for initial screening, they do not replace experimental determination.[12]

Experimental Determination of Solubility: A Methodical Approach

The experimental measurement of solubility can be categorized into two main types: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: Understanding the Distinction

It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different aspects of a compound's behavior and are relevant at different stages of drug development.[16][17]

-

Kinetic Solubility: This is a high-throughput screening method typically used in early discovery.[18][19] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[19][20] The resulting value can be higher than the true equilibrium solubility due to the formation of a supersaturated solution.[16][21]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a saturated solution in equilibrium with the solid drug.[22] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[18][23] This is the gold-standard measurement required for late-stage development and regulatory submissions.[16][18]

The logical flow for solubility assessment follows a tiered approach, starting with high-throughput kinetic screening and progressing to more rigorous thermodynamic measurements for promising candidates.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[22] The following protocol is aligned with guidelines from regulatory bodies like the ICH.[6][24]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Solvents:

-

Purified water

-

pH 1.2 buffer (0.1 N HCl)

-

pH 4.5 buffer (Acetate buffer)

-

pH 6.8 buffer (Phosphate buffer)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[24][25] Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached.[18]

-